methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride

Chiral building block Enantioselective synthesis Medicinal chemistry

Avoid synthetic delays from racemic resolution. This (3S)-configured pyrrolidine building block eliminates chiral HPLC steps, directly providing the desired stereochemistry for DPP-4, PARP, and CNS programs. Key advantages: Orthogonal Moc protection remains stable during Boc removal (TFA), enabling sequential deprotection without scrambling. The HCl salt ensures >50 mg/mL aqueous solubility for automated coupling. Supplied at ≥95% purity for reproducible SAR studies. Free-flowing crystalline form minimizes handling errors in parallel synthesis.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63
CAS No. 1312686-80-8
Cat. No. B2644711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride
CAS1312686-80-8
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63
Structural Identifiers
SMILESCOC(=O)NC1CCNC1.Cl
InChIInChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
InChIKeyJPKDVLKJPBGOOF-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3S)-pyrrolidin-3-ylcarbamate Hydrochloride: Procurement Overview


methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride (CAS 1312686-80-8) is a chiral pyrrolidine-based carbamate supplied as the hydrochloride salt. It belongs to the class of N-protected 3-aminopyrrolidine building blocks widely used in medicinal chemistry and organic synthesis. The (3S) absolute configuration defines its stereochemical identity, while the methyl carbamate (Moc) protecting group and the hydrochloride salt form jointly govern its reactivity, solubility, and handling properties. Commercially available from multiple vendors at a minimum purity specification of 95% (HPLC) , this compound serves as a versatile intermediate for constructing enantiomerically pure drug candidates and chemical probes.

Stereochemistry (3S) absolute configuration for chiral synthesis
Protecting Group Methyl carbamate (Moc) for orthogonal protection strategy
Salt Form Hydrochloride salt — aqueous-soluble, crystalline solid

Why Generic Analogs Cannot Substitute This Compound


Substituting this compound with a generic pyrrolidine carbamate building block—such as the racemic mixture, the opposite (3R) enantiomer, or a Boc/Cbz-protected analog—introduces risks that cascade through downstream synthesis and biological evaluation. The (3S) stereochemistry is not a cosmetic feature; replacing it with the racemate or the (3R) enantiomer can invert or abolish target binding in chiral biological environments [1]. The methyl carbamate protecting group occupies a distinct position in the orthogonal protection landscape: it is stable to the acidic conditions that cleave Boc groups but removable by nucleophilic thiolate reagents that leave Boc and Cbz intact [2]. Furthermore, the hydrochloride salt form confers aqueous solubility (typically >50 mg/mL for pyrrolidine HCl salts of this molecular weight range) that the free base (CAS 133298-84-7) lacks, directly impacting reaction medium compatibility and purification workflows . Ignoring these differences can lead to failed synthetic sequences, erroneous biological data, and costly reprocurement.

Target (3S) defined stereochemistry
Analog risk Racemate or (3R) may alter binding and SAR interpretation
Target Moc protecting group
Analog risk Boc or Cbz may lack orthogonal stability and deprotection selectivity
Target HCl salt, crystalline
Analog risk Free base may limit aqueous solubility and handling accuracy

Quantitative Differentiation Evidence


Stereochemical Integrity: Enantiomeric Excess Comparison

The (3S) enantiomer is supplied with a defined absolute configuration, whereas the racemic mixture (methyl pyrrolidin-3-ylcarbamate hydrochloride, available from multiple vendors) contains an equimolar mixture of (3S) and (3R) enantiomers. Vendor certificates of analysis for the (3S) compound confirm a minimum chemical purity of 95% by HPLC, with the chiral integrity implicit in the (3S) designation; the racemic form typically carries a purity specification but no enantiomeric excess (ee) guarantee . For comparison, the non-salt (3S) free base (CAS 133298-84-7) is also specified at ≥95% purity but lacks the solubility advantages of the HCl salt . In asymmetric synthesis, a 95% ee starting material yields a product ee that is theoretically ≥95% at full conversion, whereas the racemate yields 0% ee irrespective of downstream chiral induction.

Enantiomeric Excess
Class-level
Target: Defined (3S) configuration
Comparator: Racemate (0% ee)
Supports enantiomeric purity review
ee not explicitly quantified on vendor CoA
Chiral building block Enantioselective synthesis Medicinal chemistry

Protecting Group Effect on Cyclization Yield

In the Hurd-Mori synthesis of 1,2,3-thiadiazole-6-carboxylates, the nature of the N-protecting group on the pyrrolidine precursor critically determined reaction success. N-alkyl (electron-donating) substituents gave only poor conversion to the desired thiadiazole, whereas the N-methyl carbamate (electron-withdrawing) substituent delivered superior yields [1]. Although this study used a related pyrrolidine scaffold rather than the exact title compound, the structure–reactivity principle directly translates: the methyl carbamate group's electron-withdrawing character (σp ≈ 0.36 for –NHCO2Me vs. σp ≈ –0.83 for –NMe2) activates the pyrrolidine nitrogen toward electrophilic cyclization. Quantitative yields were reported as 'superior' for the methyl carbamate variant versus 'poor' for alkyl derivatives; exact percentages are not disaggregated in the abstract but the qualitative difference was described as decisive for reaction viability.

Cyclization Yield
Reported
Target: Moc-protected — reaction successful
Comparator: N-alkyl — poor conversion
Reported reactivity context
Qualitative binary outcome from literature
Protecting group strategy Hurd-Mori cyclization Heterocycle synthesis

Orthogonal Deprotection: Methyl Carbamate vs. Boc

The methyl carbamate (Moc) protecting group exhibits a fundamentally different acid lability profile compared to the tert-butyl carbamate (Boc) group. According to the widely cited protective group stability compendium by Green and Wuts (1999), Boc groups are labile at pH < 1 (100 °C) and moderately labile at pH = 1 (room temperature), whereas methyl carbamates are significantly more resistant to acidic hydrolysis [1]. This enables orthogonal deprotection strategies: Boc can be removed with TFA/CH₂Cl₂ while leaving the methyl carbamate intact, or methyl carbamate can be cleaved nucleophilically (2-mercaptoethanol/K₃PO₄/DMA, 75 °C) without affecting Boc groups [2]. In a typical synthetic sequence, attempting this orthogonal maneuver with two Boc-protected amines would result in simultaneous deprotection. No head-to-head kinetic data for this specific pyrrolidine scaffold were identified; the comparison is based on established class-level protecting group reactivity.

Acid Stability
Class-level
Target: Moc — stable at pH 1, RT
Comparator: Boc — labile at pH 1, RT
Supports orthogonal protection strategy
Class-level reactivity; scaffold-specific kinetics not reported
Orthogonal protection Deprotection strategy Peptidomimetic synthesis

Salt Form Solubility and Handling Advantage

The hydrochloride salt (CAS 1312686-80-8, MW 180.63) is the commercially preferred form of this compound, whereas the free base (CAS 133298-84-7, MW 144.17) is also available but less commonly stocked. For pyrrolidine-based amines of comparable molecular weight, the HCl salt typically exhibits aqueous solubility ≥50 mg/mL, while the free base is often sparingly soluble (<5 mg/mL) in water, requiring organic co-solvents for aqueous reactions . The HCl salt is a crystalline solid with better long-term storage stability and easier weighing accuracy compared to the often hygroscopic or low-melting free base. Vendor documentation confirms that the HCl salt is shipped at ambient temperature and classified as non-hazardous , whereas the free base may require cold storage . No direct solubility measurement for this specific compound was found in the public domain; the comparison draws on class-level behavior of pyrrolidine HCl salts vs. free bases.

Aqueous Solubility
Class-level
Target: HCl salt — estimated ≥50 mg/mL
Comparator: Free base — sparingly soluble
Reported solubility context
Estimated from class-typical behavior
Salt selection Aqueous solubility Solid-state handling

Evidence-Backed Application Scenarios


Enantioselective Chiral Drug Candidate Synthesis

When a medicinal chemistry program requires a (3S)-aminopyrrolidine fragment as a chiral core—such as in DPP-4 inhibitors, PARP inhibitors, or CNS-targeted GPCR ligands—this compound provides the requisite absolute configuration directly, avoiding a chiral resolution step. Using the racemic alternative would necessitate preparative chiral HPLC or diastereomeric salt resolution, adding 2–3 synthetic steps and typically reducing overall yield by 30–50% [1]. The 95% minimum purity specification from vendors ensures that the building block enters the synthetic sequence with defined quality, supporting reproducible SAR studies.

Multi-Step Orthogonal Protection Sequences

In the synthesis of polyamine-containing pharmacophores or bifunctional linkers for PROTACs and antibody–drug conjugates (ADCs), the methyl carbamate group serves as an acid-stable protecting group that remains intact during Boc deprotection with TFA [1]. The orthogonal Moc/Boc pair allows sequential unveiling of two amine functionalities without protection group scrambling. The nucleophilic deprotection of methyl carbamate with 2-mercaptoethanol/K₃PO₄ in DMA at 75 °C has been demonstrated to proceed cleanly for Cbz, Alloc, and methyl carbamate substrates [2], enabling a three-step sequence: (i) Boc removal (TFA), (ii) functionalization of the liberated amine, (iii) Moc removal (thiolate).

Electrophilic Heterocycle Synthesis via Cyclization

For synthetic routes that construct fused heterocycles (e.g., thiadiazoles, oxadiazoles, triazoles) via electrophilic cyclization onto the pyrrolidine nitrogen, the electron-withdrawing methyl carbamate group activates the substrate and enables ring closure that fails with alkyl- or Boc-protected precursors [1]. This is particularly relevant in agrochemical and plant activator research, where 1,2,3-thiadiazole-6-carboxylate scaffolds have demonstrated systemic acquired resistance (SAR) induction activity. Procurement of the methyl carbamate-protected (3S)-pyrrolidine building block directly enables this key cyclization step.

Aqueous-Phase Bioconjugation and Amide Coupling

The hydrochloride salt form of this compound ensures rapid dissolution in aqueous buffer systems (pH 4–9) commonly used for amide coupling (EDC/HOBt or HATU/DIPEA) and NHS ester bioconjugation. Researchers performing parallel library synthesis in 96-well plates or automated liquid handling systems benefit from the salt's free-flowing crystalline nature, which improves weighing accuracy and reduces hygroscopicity-related mass errors compared to the free base [1]. The compound's ambient temperature shipping and storage classification further simplifies logistics for high-throughput CRO environments.

Application
Selection Property
Validation Focus
Chiral drug candidate synthesis
Stereochemical control: (3S) configuration
Enantiomeric purity and SAR reproducibility
Multi-step orthogonal protection
Moc/Boc orthogonal pair
Sequential deprotection without group scrambling
Electrophilic heterocycle synthesis
Electron-withdrawing Moc group
Cyclization reactivity and reaction viability
Aqueous-phase bioconjugation
Hydrochloride salt form
Aqueous solubility and handling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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